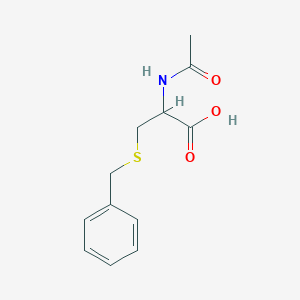

2-Acetamido-3-(benzylthio)propanoic acid

Descripción

Propiedades

IUPAC Name |

2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340041 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19538-71-7 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Acetamido-3-(benzylthio)propanoic acid (C12H15NO3S) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of amino acid derivatives. The presence of a benzylthio group contributes to its unique pharmacological profile. The compound's structure can be represented as follows:

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. Specifically, derivatives such as N'-benzyl 2-acetamido-3-methoxypropionamide have shown promising results in animal models for seizure control. The effective dose (ED50) for these compounds ranges from 13 to 21 mg/kg, which indicates superior efficacy compared to standard treatments like phenobarbital (ED50 = 22 mg/kg) .

In a study evaluating the structure-activity relationship (SAR), it was found that modifications at the benzylamide site could enhance anticonvulsant activity. Electron-withdrawing groups at this position were associated with increased efficacy, while electron-donating groups diminished activity . This suggests that careful structural modifications can lead to more potent anticonvulsants.

Potential Therapeutic Applications

The biological activity of this compound extends beyond anticonvulsant effects. It has been implicated in various therapeutic areas due to its ability to inhibit certain metabolic enzymes. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease and other neurological disorders .

Additionally, some derivatives have shown cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). These findings suggest that this compound could be explored as a potential chemotherapeutic agent .

Case Study: Anticonvulsant Efficacy

A notable case study involved the synthesis and evaluation of various derivatives of N-benzyl 2-acetamido-3-methoxypropionamide. In this study, researchers synthesized 13 different derivatives and assessed their anticonvulsant activities in rodent models. The results indicated that specific substitutions significantly improved the protective indices of these compounds, making them comparable to existing antiseizure medications .

| Compound Name | ED50 (mg/kg) | Protective Index |

|---|---|---|

| Phenobarbital | 22 | - |

| N'-benzyl 2-acetamido-3-methoxypropionamide | 8.9 | High |

| Other Derivatives | Varies | Varies |

Mechanistic Insights

Mechanistic studies have revealed that these compounds may promote sodium channel slow inactivation and display frequency inhibition of sodium currents at low micromolar concentrations. This dual mechanism could contribute to their effectiveness in reducing neurological hyperexcitability .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₅NO₃S

- Molecular Weight : 253.32 g/mol

- CAS Number : 19538-71-7

Medicinal Chemistry

2-Acetamido-3-(benzylthio)propanoic acid has been investigated for its role in drug development, particularly in enhancing the efficacy of chemotherapy agents while reducing their toxicity.

Case Study: Chemotherapy Enhancement

Research indicates that this compound can potentiate the effects of certain chemotherapeutic drugs. For instance, studies have shown that it can enhance the cytotoxicity of doxorubicin in cancer cell lines by modulating cellular resistance mechanisms .

| Study | Chemotherapeutic Agent | Effect of this compound |

|---|---|---|

| Doxorubicin | Increased cytotoxicity in resistant cancer cells | |

| Cisplatin | Reduced nephrotoxicity and enhanced efficacy |

Toxicology

The compound is also recognized for its applications in toxicological studies. It acts as a metabolite of toluene and has been used to study the detoxification processes within biological systems.

Case Study: Toluene Metabolism

In a study examining the metabolic pathways of toluene, this compound was identified as a significant product, facilitating the understanding of how the body processes this solvent and its potential toxic effects .

| Study | Metabolite | Biological Effect |

|---|---|---|

| N-acetyl-S-benzyl-L-cysteine | Indicates detoxification pathways for toluene exposure |

Pharmacological Applications

The pharmacological properties of this compound have been explored, particularly its potential as an adjunctive therapy in epilepsy treatment.

Case Study: Anticonvulsant Properties

This compound has been studied for its anticonvulsant effects, showing promise as an adjunctive treatment for partial-onset seizures. Its mechanism involves modulation of sodium channels, akin to other anticonvulsants like lacosamide .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations:

The dihydroxybenzoylthio substituent () introduces two phenolic -OH groups, augmenting antioxidant capacity via radical scavenging .

Biological Activity: Antioxidant Effects: 2-Acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid () demonstrates significant antioxidant activity, unlike the parent benzylthio compound, highlighting the role of phenolic groups . CNS Targeting: SXC 2023 () leverages a 4-methylbenzoylthio group for enhanced blood-brain barrier penetration, making it effective in treating neurocognitive disorders . Metabolic Pathways: The pyridinylbenzylthio analogue (m5, ) is a metabolite of the antiviral drug atazanavir, indicating substituent-dependent metabolic fate .

Synthetic Accessibility: β-Mercapturic acid () is synthesized via a one-step reaction between N-acetyl-L-cysteine and 2-bromoacetophenone under alkaline conditions, contrasting with the multi-step synthesis required for tert-butyl-substituted analogues .

Métodos De Preparación

Benzylation of Cysteine Derivatives

A direct route leverages L-cysteine (2-amino-3-mercaptopropanoic acid) as the starting material. The thiol group at position 3 undergoes benzylation, followed by acetylation of the amino group:

-

Benzylation of Thiol Group :

-

Conditions : L-cysteine reacts with benzyl bromide in alkaline aqueous ethanol (NaOH, 0–5°C, N₂ atmosphere).

-

Mechanism : Nucleophilic substitution (Sₙ2) at the sulfur atom, yielding 3-(benzylthio)-2-aminopropanoic acid.

-

Challenges : Oxidation of thiol to disulfide is mitigated by inert atmosphere and stoichiometric control.

-

-

Acetylation of Amino Group :

Advantages : High stereochemical retention if starting from enantiomerically pure L-cysteine.

Nucleophilic Substitution on Halogenated Intermediates

An alternative pathway employs halogenated propanoic acid derivatives for sequential functionalization:

-

Synthesis of 3-Bromo-2-aminopropanoic Acid :

-

Benzylthio Group Introduction :

-

Acetylation :

Challenges : Competing elimination reactions require precise temperature control (–40°C to –70°C).

Michael Addition to α,β-Unsaturated Amides

A convergent approach involves Michael addition of benzylthiol to an α,β-unsaturated acetamido propanoate:

-

Synthesis of α,β-Unsaturated Intermediate :

-

Thiol Addition :

-

Hydrolysis to Acid :

-

Saponification of the ester group with aqueous NaOH.

-

Yield : ~82–87% after column chromatography.

Optimization of Reaction Parameters

Solvent and Catalyst Systems

Purification Techniques

-

Impurity Removal : Precipitation of byproducts (e.g., disulfides) using water-methanol mixtures.

-

Crystallization : Ethanol or ethyl acetate recrystallization achieves >99% purity.

-

Chromatography : Silica gel column chromatography (petroleum ether/ethyl acetate, 4:1) for Michael adducts.

Enantioselective Synthesis

For chiral resolution, diastereomeric salt formation with (D)-(+)-ditoluoyl tartaric acid is effective:

-

Racemic Mixture Preparation : Via non-stereoselective Michael addition.

-

Salt Formation : React with (D)-(+)-ditoluoyl tartaric acid in THF, isolate (R)-enantiomer salt.

-

Basification : Treat with NaHCO₃ to regenerate free amine, followed by acetylation.

Enantiomeric Excess : >98% achieved via recrystallization.

Industrial-Scale Considerations

-

Cost Efficiency : Cysteine route favored for low-cost starting material.

-

Waste Management : Halogenated solvents (methylene dichloride) require recycling systems.

-

Catalyst Reusability : Nano-TiO₂-SO₃H retains activity for 5 cycles.

Emerging Methodologies

Q & A

Q. Q1. What are the recommended methods for synthesizing 2-acetamido-3-(benzylthio)propanoic acid, and how can purity be validated?

Synthesis typically involves coupling benzylthiol to a protected cysteine derivative followed by acetylation. Key steps include:

- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or other acid-labile groups to prevent side reactions.

- Thiol coupling : React with benzylthiol under inert atmosphere to avoid oxidation .

- Acetylation : Introduce the acetamido group using acetic anhydride or acetyl chloride.

- Validation : Confirm purity (>97%) via HPLC (C18 column, UV detection at 254 nm) and structural identity via -NMR (e.g., benzylthio proton signals at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Q2. How should researchers handle solubility challenges for this compound in aqueous buffers?

The compound exhibits limited aqueous solubility due to its hydrophobic benzylthio group. Recommended strategies:

- Solvent-assisted dissolution : Prepare stock solutions in DMSO (10 mM) and dilute in buffers containing PEG300 or Tween 80 (≤5% v/v) to prevent precipitation .

- Sonication and heating : Briefly sonicate (30 sec, 37°C) to enhance dissolution. Avoid repeated freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. Q3. How can researchers design experiments to investigate the metabolic pathways of this compound in vivo?

- Animal models : Administer radiolabeled compound (e.g., -labeled at the acetamido group) to track distribution and excretion.

- Metabolite identification : Collect urine/hepatocyte samples and analyze via LC-MS/MS. Key metabolites may include glutathione conjugates (e.g., m/z 331 Da for N-acetylcysteine adducts) .

- Enzyme inhibition assays : Test cytochrome P450 (CYP3A) involvement using selective inhibitors (e.g., ketoconazole) in microsomal incubations .

Q. Q4. What analytical approaches resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Redox state variability : Monitor thiol/disulfide ratios using Ellman’s reagent (DTNB) to assess oxidative stability .

- Dose-dependent effects : Perform dose-response curves (0.1–100 µM) in cell models (e.g., neuronal SH-SY5Y cells) under controlled oxidative stress conditions .

- Batch-to-batch variability : Cross-validate results with independently synthesized batches and confirm purity via COA (Certificate of Analysis) .

Q. Q5. How can the stability of this compound be optimized during long-term storage?

- Temperature control : Store lyophilized powder at −80°C (stable for 6 months) or −20°C (1 month) in airtight, light-protected vials .

- Solution stability : Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous working solutions and avoid pH extremes (optimize pH 6–8) .

Methodological Considerations

Q. Q6. What strategies are effective for quantifying trace impurities in pharmaceutical formulations containing this compound?

- Chromatographic separation : Use reverse-phase HPLC with a C8 column (mobile phase: acetonitrile/0.1% formic acid) to resolve impurities like Levothyroxine analogs .

- Sensitivity enhancement : Employ tandem MS (MRM mode) for detection limits <1 ng/mL. Key transition ions: m/z 263 → 168 (parent compound) and m/z 432 → 246 (Levothyroxine impurity) .

Q. Q7. How can computational modeling aid in understanding the compound’s interaction with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to cysteine-rich proteins (e.g., Keap1-Nrf2 pathway). Focus on benzylthio moiety interactions with hydrophobic pockets .

- MD simulations : Simulate solvated systems (CHARMM36 force field) to predict stability of thioether bonds under physiological conditions .

Data Interpretation and Troubleshooting

Q. Q8. How should researchers address discrepancies in reported melting points or thermal properties?

Q. Q9. What experimental controls are critical for reproducibility in enzymatic assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.